
5-(3-bromo-4-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(3-bromo-4-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as BM-21, is a synthetic compound with potential applications in scientific research. It belongs to the class of thiazolidinones and has been studied extensively for its biochemical and physiological effects. We will also explore the scientific research applications of BM-21, including its potential future directions.
Mechanism of Action
The mechanism of action of BM-21 involves the inhibition of protein-protein interactions. Specifically, BM-21 binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to the stabilization and activation of p53, which induces apoptosis in cancer cells. BM-21 has also been shown to inhibit the interaction between the transcription factor STAT3 and its co-activator CBP, which is involved in the regulation of immune responses and cancer cell growth.
Biochemical and Physiological Effects:
BM-21 has been shown to have several biochemical and physiological effects. In addition to its role in the regulation of the cell cycle and apoptosis, BM-21 has been shown to inhibit the activity of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine and is a target for the treatment of Alzheimer's disease. BM-21 has also been shown to have anti-inflammatory effects by inhibiting the activity of the transcription factor NF-κB, which is involved in the regulation of immune responses.
Advantages and Limitations for Lab Experiments
BM-21 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Its mechanism of action is well-understood, making it a useful tool for the study of protein-protein interactions. However, BM-21 also has some limitations. It has a relatively short half-life, which can make it difficult to study its effects in vivo. Additionally, its specificity for MDM2 and STAT3 may limit its use in the study of other protein-protein interactions.
Future Directions
There are several potential future directions for the study of BM-21. One area of interest is the development of BM-21 analogs with improved pharmacokinetic properties. These analogs could have longer half-lives and increased specificity for other protein-protein interactions. Another area of interest is the study of BM-21 in combination with other anti-cancer agents. BM-21 has been shown to enhance the activity of other anti-cancer agents, suggesting that it could be used in combination therapy. Finally, the study of BM-21 in animal models of cancer could provide valuable insights into its potential as an anti-cancer agent.
Scientific Research Applications
BM-21 has been studied for its potential applications in scientific research. One of its primary uses is as a biochemical tool for the study of protein-protein interactions. BM-21 has been shown to inhibit the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. This interaction is critical for the regulation of the cell cycle and is disrupted in many types of cancer. BM-21 has also been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
properties
IUPAC Name |
(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S2/c1-9(2)8-17-14(18)13(21-15(17)20)7-10-4-5-12(19-3)11(16)6-10/h4-7,9H,8H2,1-3H3/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZCNKJNSSDDBO-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)Br)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-4-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![propyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4674709.png)
![N-(4-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4674714.png)
![N-(2-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4674722.png)
![N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4674724.png)
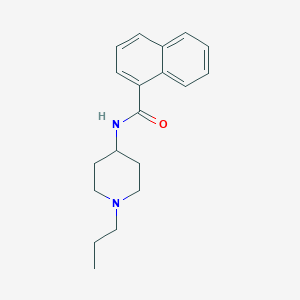
![N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4674736.png)
![2-(3-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4674742.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4674745.png)
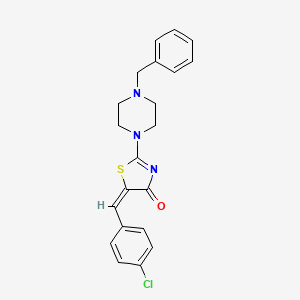
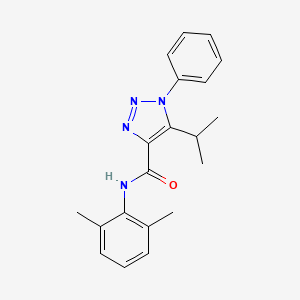
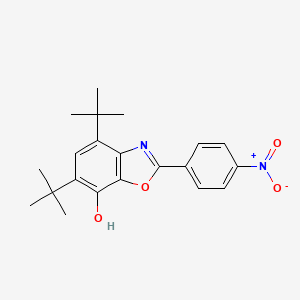
![2-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4674782.png)
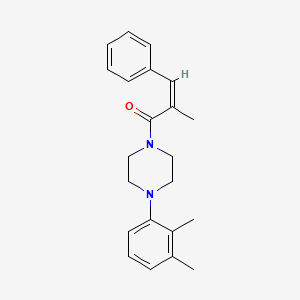
![3-{[(4-isopropylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4674801.png)